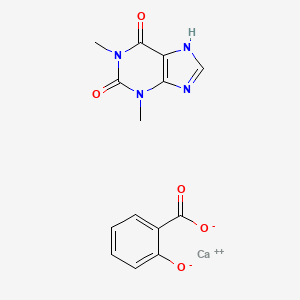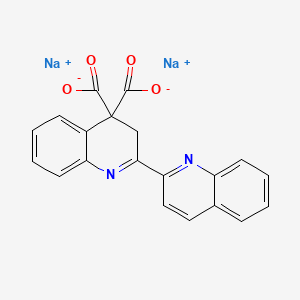
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is a chemical compound known for its unique structure and properties. It is a derivative of biquinoline, featuring two quinoline units connected at the 2 and 2’ positions, with carboxylic acid groups at the 4 and 4’ positions. The disodium salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt typically involves the following steps:
Formation of Biquinoline: The initial step involves the synthesis of biquinoline through the coupling of two quinoline units. This can be achieved using palladium-catalyzed cross-coupling reactions.
Carboxylation: The biquinoline is then subjected to carboxylation to introduce carboxylic acid groups at the 4 and 4’ positions. This can be done using carbon dioxide under high pressure and temperature.
Conversion to Disodium Salt: The final step involves neutralizing the carboxylic acid groups with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors for the coupling and carboxylation reactions.
Purification: Purification steps such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with metal ions, which are useful in various catalytic processes.
Biology: Employed in biochemical assays, particularly in protein quantitation assays where it forms a complex with copper ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects:
Molecular Targets: Metal ions such as copper and zinc are common targets.
Pathways Involved: The formation of metal complexes can influence redox reactions, enzyme activities, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure but with pyridine units instead of quinoline.
1,10-Phenanthroline: Another nitrogen-containing heterocyclic compound used as a ligand.
2,2’-Biquinoline: The parent compound without carboxylic acid groups.
Uniqueness
2,2’-Biquinoline-4,4-dicarboxylic acid disodium salt is unique due to its dual quinoline structure and the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it particularly useful in forming stable metal complexes and in various applications across chemistry, biology, and industry.
Properties
Molecular Formula |
C20H12N2Na2O4 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
disodium;2-quinolin-2-yl-3H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-18(24)20(19(25)26)11-17(22-15-8-4-2-6-13(15)20)16-10-9-12-5-1-3-7-14(12)21-16;;/h1-10H,11H2,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
DWWQPTIJBAJEJY-UHFFFAOYSA-L |
Canonical SMILES |
C1C(=NC2=CC=CC=C2C1(C(=O)[O-])C(=O)[O-])C3=NC4=CC=CC=C4C=C3.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


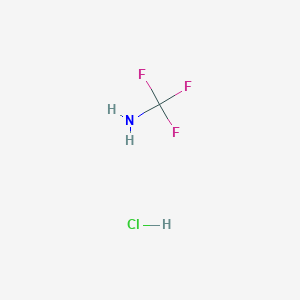
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
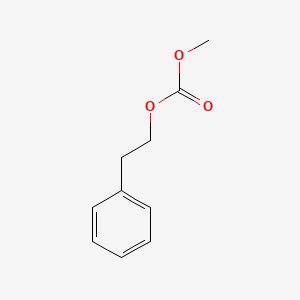
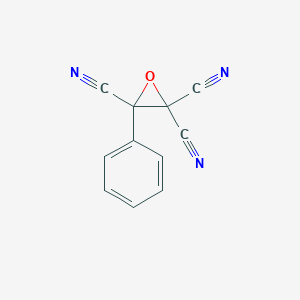
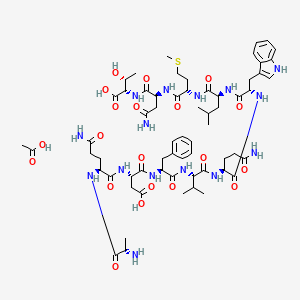
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
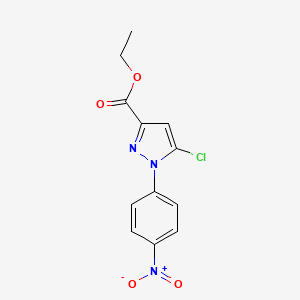
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
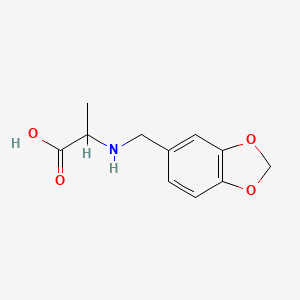


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
